(6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine
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Overview
Description
(6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine is a complex organic compound with a unique structure that includes both oxazine and pyrimido rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine typically involves multi-step organic reactions. The starting materials often include chlorinated precursors and methylated compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the oxazine and pyrimido rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as chlorination, methylation, and cyclization, followed by purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
(6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine
- Other oxazine and pyrimido derivatives with similar structural features.
Uniqueness
What sets (6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H13Cl2N3O2 |
---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
(10S,14R)-4-chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-6-3-17-4-7-5-18-9-8(2-12)14-11(13)15-10(9)16(6)7/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
WADXMSDKUNMYKT-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)CCl)Cl |
Canonical SMILES |
CC1COCC2N1C3=NC(=NC(=C3OC2)CCl)Cl |
Origin of Product |
United States |
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